Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-
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Overview
Description
N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that contains an imidazo[1,2-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiophene derivative with an imidazo[1,2-a]pyrazine precursor under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDINE
- N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIMIDINE
- N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZINE
Uniqueness
N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substitution pattern and the presence of both thiophene and imidazo[1,2-a]pyrazine moieties. This combination imparts distinct electronic and steric properties, making it valuable for various applications.
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- is C11H10N4S, with a molecular weight of approximately 230.29 g/mol. The compound features an imidazo[1,2-a]pyrazine core substituted with a methyl group and a thiophene ring, contributing to its unique chemical properties and biological activity.
Property | Value |
---|---|
CAS Number | 825630-42-0 |
Molecular Formula | C11H10N4S |
Molecular Weight | 230.29 g/mol |
IUPAC Name | N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
Synthesis Methods
The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- typically involves multi-step reactions. One common method includes the cyclization of thiophene derivatives with imidazo[1,2-a]pyrazine precursors under controlled conditions to achieve high yields and purity.
Biological Activity
Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit a wide range of biological activities:
-
Anticancer Activity :
- Several derivatives have shown promising anticancer effects. For instance, a study evaluated various imidazo[1,2-a]pyrazine derivatives against the NCI-60 cancer cell panel. The most active compounds demonstrated significant cytotoxicity across multiple cancer cell lines with GI50 values ranging from 0.80 to 2.87 µM .
- A specific derivative exhibited intercalation with DNA base pairs, suggesting a mechanism of action that involves disruption of DNA replication .
- Antimicrobial Properties :
- Anti-inflammatory and Analgesic Effects :
- Neuropharmacological Effects :
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer activity of imidazo[1,2-a]pyrazine derivatives, compound 31 showed broad-spectrum activity against 51 cancer cell lines with significant growth inhibition rates. Its mechanism involved DNA binding with a constant of 1.25×104M−1, indicating strong intercalation properties .
Case Study 2: Antimicrobial Action
A series of substituted imidazo[1,2-a]pyrazines were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
CAS No. |
825630-51-1 |
---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-methyl-3-thiophen-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N4S/c1-12-10-11-14-7-8(9-3-2-6-16-9)15(11)5-4-13-10/h2-7H,1H3,(H,12,13) |
InChI Key |
NBLJERMWMBNUHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CS3 |
Origin of Product |
United States |
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